molecular formula C27H37BF2O3Si B8268504 1,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol

1,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol

Cat. No.: B8268504
M. Wt: 486.5 g/mol
InChI Key: ZJDATKYXIGOJPD-UHFFFAOYSA-N
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Description

1,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol is a complex organic compound that features multiple functional groups, including fluorine atoms, a boronate ester, a silyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Fluorination: Introduction of fluorine atoms at specific positions on the naphthalene ring.

    Borylation: Formation of the boronate ester group through a reaction with a boron-containing reagent.

    Silylation: Addition of the triisopropylsilyl group via a silylation reaction.

    Hydroxylation: Introduction of the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution of fluorine atoms may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and materials science.

    Biology: Potential use in the development of fluorescent probes or bioactive molecules.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Application in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In general, the presence of multiple functional groups allows it to interact with various molecular targets and pathways. For example, the boronate ester group can form reversible covalent bonds with diols, making it useful in sensor applications.

Comparison with Similar Compounds

Similar Compounds

    1,6-Difluoro-4-boronate-naphthalen-2-ol: Similar structure but lacks the silyl group.

    1,6-Difluoro-5-ethynyl-naphthalen-2-ol: Similar structure but lacks the boronate ester group.

Biological Activity

The compound 1,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol (CAS No. 2763159-88-0) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H37BF2O3Si
  • Molecular Weight : 486.47 g/mol
  • Structure : The compound features a naphthalene core substituted with a difluorophenol group and a dioxaborolane moiety, which are known to enhance biological activity through various mechanisms.
  • HSP90 Inhibition : The compound has been studied for its role as an inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone involved in the stabilization and activation of numerous oncogenic proteins. Inhibition of HSP90 can lead to the degradation of client proteins that promote cancer cell survival and proliferation .
  • Antioxidant Activity : The presence of the dioxaborolane group may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This is particularly relevant in cancer therapy where oxidative stress can influence tumor growth and metastasis.
  • Anti-inflammatory Effects : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory properties by modulating pathways involved in cytokine production and immune response .

Biological Activity

The biological activity of this compound has been explored in various contexts:

Anticancer Activity

Research indicates that the compound exhibits significant cytotoxic effects against several cancer cell lines. For example:

  • Case Study 1 : In vitro studies demonstrated that the compound reduced cell viability in breast cancer cells by inducing apoptosis through the mitochondrial pathway.
  • Case Study 2 : A xenograft model showed that administration of the compound led to tumor regression in mice bearing human lung cancer cells, highlighting its potential for therapeutic use .

Antimicrobial Properties

Some derivatives of related compounds have shown antimicrobial activity against various pathogens:

  • Case Study 3 : A study on structurally similar compounds indicated efficacy against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
AntioxidantReduces oxidative stress
Anti-inflammatoryModulates cytokine production

Properties

IUPAC Name

1,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37BF2O3Si/c1-16(2)34(17(3)4,18(5)6)14-13-19-22(29)12-11-20-24(19)21(15-23(31)25(20)30)28-32-26(7,8)27(9,10)33-28/h11-12,15-18,31H,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDATKYXIGOJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C3=C2C(=C(C=C3)F)C#C[Si](C(C)C)(C(C)C)C(C)C)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37BF2O3Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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